Muscarinic Receptor Binding Affinity of Littorine is Comparable to Atropine and Scopolamine
Littorine exhibits similar affinity at the muscarinic acetylcholine receptor as the well-characterized anticholinergics scopolamine and atropine [1]. This demonstrates that littorine is not merely an inactive biosynthetic intermediate but possesses pharmacological potential comparable to its major class counterparts.
| Evidence Dimension | Muscarinic receptor binding affinity |
|---|---|
| Target Compound Data | Similar affinity |
| Comparator Or Baseline | Scopolamine and atropine (IC50 values not explicitly provided for these compounds in this reference, but the text states similar affinity) |
| Quantified Difference | Comparable affinity; the quaternary derivatives N-methylatropine and N-methylscopolamine show higher binding with IC50 values of less than 100 pM and 300 pM, respectively. |
| Conditions | In vitro receptor binding assay |
Why This Matters
This evidence positions littorine as a valid research tool for investigating muscarinic receptor function, distinct from its role as a simple precursor.
- [1] Schmeller, T., Sporer, F., Sauerwein, M., & Wink, M. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. *Pharmazie*, 50(7), 493-495. View Source
